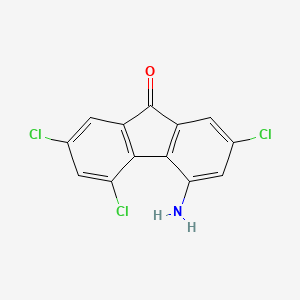

4-Amino-2,5,7-trichloro-9h-fluoren-9-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

37568-13-1 |

|---|---|

Molecular Formula |

C13H6Cl3NO |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

4-amino-2,5,7-trichlorofluoren-9-one |

InChI |

InChI=1S/C13H6Cl3NO/c14-5-1-7-11(9(16)3-5)12-8(13(7)18)2-6(15)4-10(12)17/h1-4H,17H2 |

InChI Key |

SZWUDYFXBIRFPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)Cl)Cl)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 2,5,7 Trichloro 9h Fluoren 9 One and Analogues

Strategies for the Construction of Fluorenone Scaffolds with Amino and Halogen Substituents

The construction of the fundamental fluorenone skeleton is the initial critical step in the synthesis of complex derivatives. A variety of methods, ranging from classical intramolecular cyclizations to modern metal-catalyzed cross-coupling reactions, have been developed to access this versatile scaffold.

Classical Approaches for Fluorenone Synthesis

Classical methods for the synthesis of fluorenones often rely on the intramolecular cyclization of biphenyl (B1667301) derivatives. One of the most established methods is the acid-catalyzed cyclization of biphenyl-2-carboxylic acids. nih.gov This approach, a variation of the Friedel-Crafts acylation, involves the formation of an acylium ion intermediate which then undergoes an intramolecular electrophilic aromatic substitution to form the fluorenone ring system. The synthesis of the required polychlorinated biphenyl-2-carboxylic acid precursor can be achieved through methods such as the Suzuki coupling of appropriately substituted boronic acids and aryl halides. uiowa.edunih.gov

Another classical approach involves the oxidation of the corresponding fluorene (B118485) precursor. rsc.org If a suitably substituted fluorene is accessible, a variety of oxidizing agents can be employed to convert the methylene (B1212753) bridge to a carbonyl group, yielding the desired fluorenone.

| Reaction | Starting Materials | Reagents and Conditions | Product | Yield |

| Intramolecular Friedel-Crafts Acylation | Biphenyl-2-carboxylic acid | Polyphosphoric acid (PPA), heat | 9H-Fluoren-9-one | High |

| Oxidation of Fluorene | 9H-Fluorene | Air, KOH, THF | 9H-Fluoren-9-one | High rsc.org |

This table presents generalized classical reactions for the synthesis of the basic fluorenone scaffold. The synthesis of specifically substituted analogues would require appropriately substituted starting materials.

Metal-Free Benzannulation for Functionalized Fluorenone Derivatives

In recent years, metal-free synthetic methodologies have gained significant attention due to their cost-effectiveness and reduced environmental impact. Metal-free benzannulation reactions offer a direct route to functionalized fluorenone derivatives. These reactions often proceed through cascade or domino sequences, enabling the rapid construction of complex molecular architectures from simple starting materials. For instance, the TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls provides a metal-free pathway to highly substituted fluorenones. uiowa.edunih.gov This method is compatible with a range of functional groups, including chloro substituents. nih.gov

| Starting Materials | Reagents and Conditions | Product | Yield |

| 2-(Aminomethyl)biphenyls | TBHP (tert-Butyl hydroperoxide), 1,2-dichloroethane, 100 °C | Substituted 9H-Fluoren-9-ones | Fair to good uiowa.edunih.gov |

This table illustrates a metal-free approach to substituted fluorenones. The specific substitution pattern on the product depends on the substituents present on the starting biphenyl.

Palladium-Catalyzed C(sp³)-H Functionalization for Fluorene- and Fluorenone-Based Unnatural Amino Acid Motifs

Palladium-catalyzed reactions have revolutionized the synthesis of complex aromatic compounds. Palladium-catalyzed C-H functionalization strategies provide a powerful tool for the construction of fluorenone and fluorene scaffolds. These methods allow for the direct formation of C-C bonds, bypassing the need for pre-functionalized starting materials in many cases. For instance, the palladium-catalyzed dual C–H functionalization of benzophenones can lead to the formation of fluorenones through an oxidative dehydrogenative cyclization.

Furthermore, palladium-catalyzed methodologies have been developed for the synthesis of fluorene and fluorenone-based unnatural amino acid motifs. These approaches often involve the directed C(sp³)-H arylation of amino acid derivatives with iodofluorenes, showcasing the versatility of palladium catalysis in constructing complex, biologically relevant molecules. While not a direct synthesis of the target compound, these methods highlight the power of palladium catalysis in functionalizing fluorene and fluorenone cores.

| Reaction Type | Starting Materials | Catalyst System | Product Type |

| Dehydrogenative Cyclization | Benzophenones | Palladium catalyst | Fluorenone derivatives |

| C(sp³)-H Arylation | Amino acid derivatives, Iodofluorenes | Pd(II) catalyst, directing group | Fluorene/fluorenone amino acid motifs |

This table provides an overview of palladium-catalyzed strategies for the synthesis of fluorenone derivatives and related structures.

Regioselective Introduction of Amino and Chlorine Groups

The precise placement of amino and chlorine substituents on the fluorenone scaffold is a formidable challenge, governed by the directing effects of the substituents already present on the ring system.

Amination Protocols for Halogenated Fluorenones

The introduction of an amino group onto a pre-existing polychlorinated fluorenone core can be approached through several synthetic routes.

A common strategy involves the nitration of the halogenated fluorenone followed by the reduction of the nitro group. The regioselectivity of the nitration step is dictated by the directing effects of the existing chloro substituents. Halogens are generally ortho-, para-directing deactivators in electrophilic aromatic substitution. libretexts.orglibretexts.org Therefore, the nitration of a trichlorofluorenone would likely yield a mixture of isomers, necessitating careful separation and characterization to isolate the desired 4-nitro derivative. Subsequent reduction of the nitro group to an amine can be achieved using a variety of standard reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Modern cross-coupling reactions offer alternative amination pathways. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling of an aryl halide with an amine, has become a powerful tool for C-N bond formation. openochem.orgwikipedia.orgnih.govlibretexts.orgbeilstein-journals.org In principle, if a suitable precursor such as 4-bromo-2,5,7-trichlorofluorenone were available, it could be coupled with an ammonia (B1221849) equivalent or a protected amine. Similarly, the Ullmann condensation , a copper-catalyzed reaction, can also be employed for the amination of aryl halides, although it often requires harsher reaction conditions than its palladium-catalyzed counterpart. wikipedia.orgorganic-chemistry.orgmdpi.com

| Amination Method | Substrate | Reagents and Conditions | Product | Key Considerations |

| Nitration-Reduction | Polychlorinated fluorenone | 1. HNO₃/H₂SO₄ 2. SnCl₂/HCl or H₂/Pd-C | Polychlorinated aminofluorenone | Regioselectivity of nitration, potential for multiple isomers. |

| Buchwald-Hartwig Amination | Polychlorinated bromofluorenone | Amine, Pd catalyst, ligand, base | Polychlorinated aminofluorenone | Requires a suitable bromo-precursor; catalyst and ligand choice are crucial. openochem.orgwikipedia.orgbeilstein-journals.org |

| Ullmann Condensation | Polychlorinated iodofluorenone | Amine, Cu catalyst, base, high temperature | Polychlorinated aminofluorenone | Often requires harsh conditions and activated aryl halides. wikipedia.orgorganic-chemistry.org |

This table summarizes key amination protocols that could be applied to the synthesis of the target compound or its analogues.

Chlorination Methods for Aminofluorenones

The direct chlorination of an aminofluorenone presents its own set of regiochemical challenges. The amino group is a strong activating, ortho-, para-directing group. libretexts.org Therefore, direct electrophilic chlorination of an aminofluorenone would likely lead to substitution at positions activated by the amino group, which may not be the desired 2, 5, and 7 positions.

A more controlled approach would involve the Sandmeyer reaction . wikipedia.orgorganic-chemistry.orgnih.govmnstate.edunih.gov This reaction sequence allows for the conversion of an amino group into a chloro group via a diazonium salt intermediate. A plausible strategy would involve the synthesis of a diaminofluorenone, followed by the selective diazotization and chlorination of the amino groups at the desired positions. However, achieving such regioselectivity in a multi-substituted system would be highly challenging.

Alternatively, building the fluorenone core with the chlorine atoms already in place, as described in the classical approaches, is often a more viable strategy for achieving the desired substitution pattern.

Protecting Group Strategies in the Synthesis of Substituted Aminofluorenones

In the multistep synthesis of complex molecules containing the aminofluorenone scaffold, the reactivity of the amino group often necessitates protection. A protecting group is a molecular fragment that is temporarily introduced to mask a reactive functional group, preventing it from undergoing unwanted reactions during subsequent synthetic transformations elsewhere in the molecule. neliti.com For aminofluorenones, the nucleophilic nature of the aromatic amine requires protection to enable selective modifications, such as metal-catalyzed cross-coupling reactions at the chloro-substituted positions or transformations involving the ketone moiety.

The choice of a protecting group is critical and is governed by its stability under a range of reaction conditions and the ease of its selective removal without affecting the rest of the molecule. neliti.comresearchgate.net For amino groups, carbamates are among the most widely used protecting groups due to their stability and predictable cleavage patterns. neliti.com

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), and its chemistry is directly applicable to the protection of the amino group in aminofluorenones. acs.orgwikipedia.org The Fmoc group is renowned for its stability towards acidic conditions and its lability under mild basic conditions, providing an orthogonal protection strategy to acid-labile groups like the tert-butoxycarbonyl (Boc) group. wikipedia.orgtotal-synthesis.com

The protection of an amine is typically achieved by reacting it with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a mild base. wikipedia.orgtotal-synthesis.com The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent, forming a stable carbamate (B1207046) linkage. total-synthesis.com

The deprotection mechanism is the most distinctive feature of Fmoc chemistry. The C9 proton of the fluorene ring is acidic and can be abstracted by a non-nucleophilic organic base, most commonly a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). acs.orgwikipedia.org This proton abstraction initiates an E1cB (elimination, unimolecular, conjugate base) mechanism, leading to the formation of a dibenzofulvene intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates. acs.org This process is rapid and occurs under mild conditions that leave most other functional groups, including peptide bonds and acid-labile side-chain protecting groups, intact. wikipedia.org

The application of Fmoc protection to a molecule like 4-amino-2,5,7-trichloro-9H-fluoren-9-one would render the amino group unreactive, thereby allowing for subsequent chemical modifications at other positions of the fluorenone core.

| Feature | Description |

| Protecting Reagent | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com |

| Functional Group Protected | Primary and secondary amines. wikipedia.org |

| Protection Conditions | Mild base (e.g., NaHCO₃, pyridine) in an organic or aqueous-organic solvent. total-synthesis.com |

| Resulting Linkage | Carbamate. total-synthesis.com |

| Stability | Stable to a wide range of acidic and some reductive (catalytic hydrogenation) conditions. total-synthesis.com |

| Deprotection Conditions | Mildly basic, non-hydrolytic conditions; typically 20% piperidine in DMF. wikipedia.org |

| Deprotection Mechanism | E1cB elimination initiated by abstraction of the acidic C9-proton of the fluorene system. acs.org |

| Key Byproduct | Dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance useful for reaction monitoring in SPPS. wikipedia.org |

Advanced Synthetic Transformations and Derivatization

The fluorenone core is a versatile scaffold found in many biologically active compounds and functional materials. sci-hub.sewikipedia.org Advanced synthetic transformations and derivatization of aminofluorenones like this compound are key to developing novel conjugates and ligands for various applications. Such modifications can be directed at the amino group, the ketone, or the aromatic rings. With the amino group appropriately protected, derivatization can focus on the chloro-substituents, which serve as handles for transition-metal-catalyzed cross-coupling reactions.

The formation of complex conjugates from a protected 4-amino-2,5,7-trichloro-9H-fluorenone intermediate can be achieved through several strategic pathways. The chloro-substituents on the aromatic backbone are ideal sites for introducing new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds.

Cross-Coupling Reactions:

Suzuki Coupling: Palladium-catalyzed Suzuki coupling reactions between the aryl chloride positions and various aryl or alkyl boronic acids (or esters) can be employed to synthesize biaryl fluorenone structures. These extended π-conjugated systems are of significant interest in materials science for applications in organic light-emitting diodes (OLEDs) and sensors. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of new carbon-nitrogen bonds by coupling the aryl chloride positions with a wide variety of primary or secondary amines. This is a powerful method for synthesizing complex fluorenone derivatives with diverse amino substituents, which can be crucial for tuning the electronic properties or biological activity of the molecule.

Sonogashira Coupling: The reaction of the aryl chlorides with terminal alkynes, catalyzed by palladium and copper, can introduce alkynyl moieties onto the fluorenone scaffold. These groups can serve as handles for further "click" chemistry reactions or as components of conjugated systems. sci-hub.se

Derivatization of the Amino Group: Following the planned modifications on the fluorenone core, the Fmoc protecting group can be removed to liberate the amino group. This primary amine then serves as a versatile nucleophilic handle for a host of derivatization reactions:

Amide Formation: Acylation with carboxylic acids, acid chlorides, or anhydrides yields amide conjugates. This is a common strategy in medicinal chemistry to link the fluorenone core to other pharmacophores or biomolecules.

Sulfonamide Formation: Reaction with sulfonyl chlorides produces stable sulfonamide derivatives.

Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), which can be valuable ligands for metal coordination or can be further reduced to stable secondary amines.

These advanced transformations enable the systematic modification of the aminofluorenone structure, leading to the creation of libraries of complex conjugates and ligands with tailored chemical, physical, and biological properties.

| Reaction Type | Reagents/Catalysts | Functional Group Targeted | Resulting Structure/Conjugate |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl Chloride | Biaryl fluorenone conjugates |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Aryl Chloride | N-Aryl fluorenone derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Aryl Chloride | Alkynyl-substituted fluorenones |

| Amide Bond Formation | Carboxylic acid (with coupling agent) or Acyl chloride | Amino Group (after deprotection) | Amide-linked fluorenone conjugates |

| Sulfonamide Formation | Sulfonyl chloride, Base | Amino Group (after deprotection) | Sulfonamide derivatives |

| Schiff Base Formation | Aldehyde or Ketone | Amino Group (after deprotection) | Imine-linked fluorenone conjugates |

Spectroscopic Characterization and Electronic Structure Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

The unambiguous determination of the chemical structure of 4-Amino-2,5,7-trichloro-9h-fluoren-9-one, a highly substituted fluorenone derivative, necessitates the combined application of several powerful analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

In ¹H NMR, the aromatic region would display signals corresponding to the four protons on the fluorenone skeleton. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-donating amino (-NH₂) group at the C4 position would shield adjacent protons, causing an upfield shift, while the electron-withdrawing chlorine atoms and the carbonyl group would cause a downfield shift for nearby protons.

In ¹³C NMR, distinct signals would be observed for each of the 13 carbon atoms in the molecule. The chemical shift of the carbonyl carbon (C9) is characteristically found far downfield. Substituents are known to primarily affect the chemical shifts of the carbon atoms within the substituted ring. The carbons directly bonded to the chlorine atoms (C2, C5, C7) and the amino group (C4) would show significant shifts from their positions in unsubstituted 9-fluorenone (B1672902).

Table 1: Expected NMR Chemical Shift Ranges for Substituted Fluorenones

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Influencing Factors |

|---|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 6.5 - 8.0 | Shielding by -NH₂, deshielding by -C=O and -Cl |

| ¹H | Amine Protons (-NH₂) | Broad, 3.0 - 5.0 | Solvent dependent, H-bonding |

| ¹³C | Carbonyl Carbon (C=O) | 190 - 200 | Conjugated ketone environment |

| ¹³C | Aromatic Carbons (Ar-C) | 110 - 150 | Substituent effects (-NH₂, -Cl) |

| ¹³C | Carbon bonded to Amine (C-NH₂) | 140 - 150 | Strong deshielding |

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural features.

The most prominent band would be the strong C=O stretching vibration of the ketone group, typically appearing in the 1700-1720 cm⁻¹ region for conjugated systems. The primary amine (-NH₂) group would be identified by a pair of N-H stretching bands in the 3300-3500 cm⁻¹ region. Other significant vibrations include C-N stretching, aromatic C=C and C-H stretching, and C-Cl stretching vibrations, which provide further confirmation of the molecular structure. researchgate.netnih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium, two bands |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to weak |

| C=O Stretch | Ketone | 1700 - 1720 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium, multiple bands |

| C-N Stretch | Aromatic Amine | 1250 - 1350 | Medium |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's conjugated system. The fluorenone core is a chromophore that absorbs UV light, leading to π→π* and n→π* electronic transitions. utoronto.ca The parent 9-fluorenone exhibits strong absorption bands below 300 nm and a weaker, longer-wavelength band corresponding to the n→π* transition, which gives it a yellow color. nih.gov

For this compound, the presence of the amino group, a powerful auxochrome, is expected to cause a significant bathochromic (red) shift of the absorption maxima to longer wavelengths. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The chloro substituents may also modulate the absorption profile. The resulting spectrum would be characterized by intense bands in the UV region and potentially a noticeable absorption band extending into the visible region. nih.govnih.gov

Table 3: Typical UV-Vis Absorption Maxima (λₘₐₓ) for Fluorenone Derivatives

| Compound | Typical λₘₐₓ (nm) | Transition Type | Notes |

|---|---|---|---|

| 9-Fluorenone | ~255, ~295, ~380 | π→π, π→π, n→π* | Parent chromophore. nih.gov |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. For this compound (molecular formula: C₁₃H₆Cl₃NO), high-resolution mass spectrometry would provide a highly accurate mass measurement, confirming its elemental composition.

A key feature in the mass spectrum would be the distinctive isotopic pattern caused by the three chlorine atoms. tutorchase.com Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.org This results in a cluster of peaks for the molecular ion (M⁺). The most abundant peak will be the [M]⁺ ion (containing only ³⁵Cl isotopes), followed by the [M+2]⁺, [M+4]⁺, and [M+6]⁺ peaks corresponding to molecules containing one, two, and three ³⁷Cl atoms, respectively. The relative intensities of these peaks provide a clear signature for the presence of three chlorine atoms. tutorchase.comlibretexts.org

Table 4: Predicted Isotopic Pattern for the Molecular Ion of C₁₃H₆Cl₃NO

| Ion | Description | Expected Relative Intensity |

|---|---|---|

| [M]⁺ | Contains 3 ³⁵Cl atoms | 100% (base peak) |

| [M+2]⁺ | Contains 2 ³⁵Cl and 1 ³⁷Cl atom | ~98% |

| [M+4]⁺ | Contains 1 ³⁵Cl and 2 ³⁷Cl atoms | ~32% |

Photophysical Properties and Excited State Dynamics

The introduction of an amino group and chloro substituents onto the fluorenone scaffold not only confirms its structure but also profoundly influences its photophysical properties, such as fluorescence. These properties are dictated by the dynamics of the molecule's electronically excited states.

The parent 9-fluorenone molecule is known to be weakly fluorescent, with a low fluorescence quantum yield (ΦF) because the absorbed energy is efficiently dissipated through non-radiative pathways, particularly rapid intersystem crossing from the lowest singlet excited state (S₁) to the triplet state (T₁). nih.govresearchgate.net

However, the introduction of an amino group can dramatically alter these deactivation pathways. Aminofluorenone derivatives often exhibit significantly enhanced fluorescence quantum yields. nih.gov This is attributed to the formation of an intramolecular charge transfer (ICT) excited state, where electronic charge density moves from the electron-donating amino group to the electron-accepting carbonyl group upon photoexcitation. This ICT state is often highly emissive. nih.gov The fluorescence properties, including quantum yield and excited-state lifetime, are typically sensitive to the solvent environment. nih.govnih.gov While specific data for the title compound is not available, studies on other aminofluorenone derivatives provide insight into the expected behavior. nih.govresearchgate.netnih.gov

Table 5: Photophysical Properties of Selected Aminofluorenone Derivatives in Solution

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Lifetime (τ) | Reference |

|---|---|---|---|---|

| 3-Aminofluorenone | Varies | Can be enhanced vs. parent fluorenone | Varies with solvent | nih.gov |

| Azafluorenone Pyridone Derivatives | Ethanol | 0.04 - 0.07 | Not specified | nih.gov |

Intramolecular Charge Transfer (ICT) Phenomena in Substituted Fluorenones

Intramolecular charge transfer (ICT) is a fundamental process occurring in molecules that contain both an electron-donating (donor) and an electron-accepting (acceptor) moiety. ossila.com Upon photoexcitation, an electron is promoted from the donor to the acceptor, creating an excited state with a significant redistribution of charge. ossila.com This phenomenon is central to the behavior of many functional dyes and materials used in optoelectronics. rsc.org

In substituted fluorenones, the fluorenone scaffold serves as the acceptor unit. When a potent electron-donating group, such as an amino group, is attached to this core, the molecule adopts a distinct donor-acceptor (D-A) character. The excitation of such a molecule facilitates the movement of an electron from the donor to the acceptor, leading to the formation of an ICT state. ossila.com This charge redistribution is a key event in various physical and biological processes, including fluorescence and energy transfer. ossila.com

The formation of an ICT state can be confirmed through both theoretical and experimental studies. rsc.org Theoretical calculations, for instance, can demonstrate the localization of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor. Spectroscopic studies in solvents of varying polarity also provide evidence for ICT, as the energy of the charge-separated excited state is highly sensitive to its environment. rsc.org For example, in donor-acceptor-donor (D-A-D) dyes based on a fluorenone core, such as 2,7-bis(4-diethylaminophenyl)-fluorenone, the photophysical properties are dominated by charge transfer phenomena. nih.govresearchgate.net

Solvatochromic Effects and Environmental Sensitivity of Emission

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—in response to the polarity of the solvent. digitellinc.com Fluorenone derivatives with strong ICT character are particularly sensitive to their environment, making them excellent probes for solvent polarity. digitellinc.comonu.edu

The emission properties of these molecules are especially affected. In nonpolar solvents, the emission typically originates from a locally excited (LE) state, which has a similar charge distribution to the ground state. As solvent polarity increases, the highly polar ICT state is stabilized to a greater extent than the less polar ground state or LE state. This stabilization lowers the energy of the ICT excited state, resulting in a bathochromic (red) shift in the emission wavelength. nih.gov

This positive solvatochromism is a hallmark of ICT and has been observed in various fluorenone systems. researchgate.net The degree of the shift can be correlated with solvent polarity parameters, providing a quantitative measure of the molecule's sensitivity. The study of solvatochromic behavior is crucial for understanding the nature of the excited states and for designing molecules for applications such as chemical sensors. digitellinc.comonu.edu

The table below illustrates the solvatochromic shift observed in a representative D-A-D fluorenone derivative, 2,7-bis(4-diethylaminophenyl)-fluorenone, demonstrating the significant red-shift in emission as solvent polarity increases. researchgate.net

| Solvent | Polarity (ET) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

| Toluene | 33.9 | 415 | 496 | 3890 |

| THF | 37.4 | 416 | 522 | 4920 |

| Chloroform | 39.1 | 413 | 503 | 4390 |

| DMF | 43.8 | 419 | 520 | 4500 |

| Acetonitrile | 45.6 | 409 | 529 | 5630 |

Data compiled from studies on 2,7-bis(4-diethylaminophenyl)-fluorenone. researchgate.net

Twisted Intramolecular Charge Transfer (TICT) States in Fluorenone Systems

The Twisted Intramolecular Charge Transfer (TICT) model is a more specific description of the ICT process in flexible molecules. rsc.orgrsc.org It applies to systems where the donor and acceptor units are connected by a single bond, allowing for rotation in the excited state. ossila.com Upon excitation, the molecule can twist around this bond, leading to a conformation where the π-systems of the donor and acceptor are electronically decoupled. ossila.com This twisted geometry stabilizes the charge-separated state, forming a distinct, low-energy excited state known as the TICT state. rsc.org

The formation of a TICT state has profound consequences for the molecule's fluorescence. The transition from the TICT state back to the ground state is often forbidden, leading to either very weak, red-shifted fluorescence or non-radiative decay. ossila.comrsc.org This makes TICT an important mechanism for fluorescence quenching and a key principle in the design of fluorescent sensors and molecular switches. researchgate.net

Computational Chemistry Approaches to Substituted Fluorenones

Density Functional Theory (DFT) Studies for Electronic and Molecular Structures

Density Functional Theory (DFT) has become a primary method for investigating the electronic and molecular structures of organic compounds due to its balance of accuracy and computational cost. ijcce.ac.ir For fluorenone derivatives, DFT calculations are instrumental in optimizing molecular geometries and elucidating electronic properties. researchgate.net The method is used to determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Studies on fluorenone and related molecules demonstrate that DFT can effectively predict their electronic behavior. nih.gov For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller gap generally implies higher reactivity. In substituted fluorenones, the nature and position of substituent groups (like amino and chloro groups) can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic characteristics.

Furthermore, DFT is employed to calculate Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface. This allows for the identification of electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. The theoretical vibrational frequencies calculated via DFT can be compared with experimental FT-IR spectra to confirm the molecular structure. ijcce.ac.ir Time-dependent DFT (TD-DFT) is also used to predict the electronic absorption spectra (UV-Vis), which shows good agreement with experimental results. ijcce.ac.irdoi.org

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Fluorenones

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.0 to -3.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 2.5 to 4.0 eV | Relates to chemical reactivity and stability ijcce.ac.ir |

Note: These values are illustrative and can vary significantly depending on the specific substituents and the level of theory used.

Ab Initio Calculations for Ground and Excited State Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are essential for obtaining highly accurate information about the ground and excited state properties of molecules. uni-muenchen.deuni-muenchen.de For fluorenone derivatives, ab initio calculations provide a deep understanding of their photophysical behavior. doi.org

These calculations can precisely determine the geometries of the molecule in both its ground state and various excited states. The changes in geometry upon electronic excitation can reveal important information about the molecule's behavior in applications such as organic light-emitting diodes (OLEDs) and sensors. doi.org For example, calculations on fluorenone–alkynyl Hg(II) complexes have shown that the geometry changes slightly between the ground and excited states. doi.org

Ab initio methods, often combined with techniques like Configuration Interaction Singles (CIS) or Time-Dependent Hartree-Fock (TD-HF), are used to calculate the energies of electronic transitions. This allows for the prediction of absorption and emission (fluorescence and phosphorescence) wavelengths. doi.org Such theoretical predictions are invaluable for interpreting experimental spectroscopic data and for designing molecules with specific optical properties. Studies on fluorenone complexes have demonstrated that theoretical emission spectra can be accurately estimated, including the effects of different solvents. doi.org

Table 2: Illustrative Ab Initio Calculation Results for Fluorenone Derivatives

| Parameter | Description | Typical Findings |

|---|---|---|

| Ground State Geometry | The most stable arrangement of atoms. | Optimized bond lengths and angles. |

| Excited State Geometry | The geometry after absorption of a photon. | Often shows slight elongation of specific bonds. |

| Vertical Excitation Energy | Energy required for electronic transition without geometric change. | Corresponds to the maximum absorption wavelength (λmax). |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density within a molecule. ijcce.ac.irresearchgate.net It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. For substituted fluorenones, NBO analysis is particularly useful for understanding how substituents influence the electronic structure and stability of the molecule.

Mechanistic Investigations of Reactions Involving Fluorenone Derivatives via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for investigating the mechanisms of chemical reactions. nih.govrsc.org They allow researchers to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. researchgate.net This provides a detailed, step-by-step understanding of how a reaction proceeds.

For reactions involving fluorenone derivatives, such as their synthesis or subsequent functionalization, these calculations can elucidate complex pathways. researchgate.net By calculating the activation energies associated with different possible transition states, the most likely reaction mechanism can be determined. rsc.org This predictive capability is a powerful tool in synthetic chemistry, as it can help in optimizing reaction conditions (e.g., temperature, catalyst) and even in designing new, more efficient synthetic routes before conducting costly and time-consuming experiments. nih.gov

For example, theoretical studies on the synthesis of fluorenone from fluorene (B118485) have used quantum chemical calculations to map the reaction coordinate and rationalize the transformations through orbital analysis. researchgate.net These computational approaches represent a greener and more efficient alternative for developing C-C bond construction reactions. researchgate.net The insights gained from these mechanistic studies can guide the development of novel catalysts and the synthesis of complex molecules with desired properties. nih.gov

Reactivity and Reaction Mechanisms of 4 Amino 2,5,7 Trichloro 9h Fluoren 9 One

Nucleophilic and Electrophilic Reactivity at the Amino and Carbonyl Centers

The chemical behavior of 4-Amino-2,5,7-trichloro-9H-fluoren-9-one is characterized by the dual reactivity of its amino and carbonyl groups.

Carbonyl Center: The carbonyl group at the 9-position of the fluorenone skeleton is an electrophilic center, susceptible to attack by nucleophiles. This reactivity is typical of ketones and is a cornerstone of fluorenone chemistry. Reactions such as condensation with amines or hydrazines can lead to the formation of Schiff bases or hydrazones, respectively. For instance, the reaction of 9-fluorenone (B1672902) with various amines in the presence of an acid catalyst can yield the corresponding imine derivatives. While specific studies on this compound are not extensively documented, the general reactivity of the fluorenone carbonyl group suggests its potential to undergo such transformations. The presence of three electron-withdrawing chlorine atoms on the aromatic rings is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted 9-fluorenone.

Amino Center: The amino group at the 4-position is a nucleophilic center and can react with various electrophiles. As a primary aromatic amine, it can undergo reactions such as acylation, alkylation, and diazotization. For example, aromatic amines react with acyl chlorides or anhydrides to form amides. The nucleophilicity of this amino group is, however, modulated by the electronic effects of the other substituents on the fluorenone core. The electron-withdrawing nature of the three chlorine atoms and the carbonyl group will decrease the electron density on the amino group, thereby reducing its nucleophilicity compared to a simple aniline (B41778) derivative.

Aromatic Substitution Reactions on the Fluorenone Core

The fluorenone core of this compound can undergo substitution reactions, with the regioselectivity being dictated by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The presence of three electron-withdrawing chlorine atoms and a carbonyl group makes the fluorenone core susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group (in this case, a chloride ion) on an electron-deficient aromatic ring. The carbonyl group and the chlorine atoms activate the ring towards nucleophilic attack, particularly at the positions ortho and para to these groups. Therefore, the chlorine atoms at positions 2, 5, and 7 are potential sites for nucleophilic displacement. The rate and regioselectivity of such reactions would depend on the nature of the nucleophile and the specific reaction conditions. Computational studies on similar systems, like polychlorinated biphenyls, have shown that the reactivity in SNAr reactions is effective for highly chlorinated substrates.

Influence of Chloro and Amino Substituents on Reaction Pathways

The combination of both electron-donating (amino) and electron-withdrawing (chloro) substituents on the same aromatic framework creates a "push-pull" electronic environment that significantly influences the molecule's reactivity.

The amino group, by donating electron density through resonance, can partially counteract the electron-withdrawing inductive effect of the chlorine atoms. This electronic push-pull system can affect the stability of reaction intermediates and transition states, thereby influencing the preferred reaction pathways.

For instance, in nucleophilic aromatic substitution, the electron-donating amino group would generally be expected to deactivate the ring towards nucleophilic attack. However, its position relative to the chlorine atoms is crucial. The amino group at position 4 is meta to the chlorine at position 2 and para to the chlorine at position 7. The deactivating effect of the amino group would be most pronounced at the ortho and para positions relative to it. Conversely, the activating effect of the carbonyl and chloro groups for SNAr would be strongest at their ortho and para positions. This complex interplay of electronic effects will determine which of the three chlorine atoms, if any, is most susceptible to substitution.

Photochemical Reactivity of Substituted Fluorenones

The photochemical behavior of fluorenone and its derivatives is a well-studied area. The electronic nature and position of substituents on the fluorenone core have a profound impact on their excited-state properties and photochemical reactions. researchgate.net

Electron-donating groups, such as amino groups, are known to promote internal conversion from the excited singlet state, while electron-withdrawing groups, like halogens, can enhance intersystem crossing to the triplet state. researchgate.net Halogen substitution can also lead to a "heavy atom effect," which can influence the rates of photophysical processes. researchgate.net

For this compound, the presence of both an amino group and multiple chlorine atoms suggests a complex photochemical profile. The amino group would likely influence the fluorescence properties and the rates of non-radiative decay pathways. Studies on aminofluorenones have shown that internal conversion from the first excited singlet state is accelerated in polar protic solvents. researchgate.net The chlorine atoms, through the heavy-atom effect, could facilitate intersystem crossing to the triplet state, potentially leading to phosphorescence or triplet-state reactivity.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Strategies for Complex Architectures

The continued development of advanced materials and therapeutics based on the 4-Amino-2,5,7-trichloro-9h-fluoren-9-one scaffold hinges on the ability to synthesize increasingly complex and precisely functionalized derivatives. Future research is poised to move beyond traditional synthetic methods towards more efficient and versatile strategies.

Modern synthetic organic chemistry offers a powerful toolkit for the construction of diverse fluorenone architectures. Key emerging strategies include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as nitrile-directed C-H and dual C-H bond activation are being developed to afford polysubstituted fluorenones with high efficiency and substrate tolerance. rsc.orgmit.edu These methods allow for the direct formation of carbon-carbon bonds, enabling the introduction of a wide array of functional groups onto the fluorenone core.

Photoredox Catalysis: This strategy utilizes visible light to initiate radical cyclization reactions of precursors like biarylcarboxylic acids, providing a mild and environmentally friendly route to fluorenones. ucf.edu

Rhodium-Catalyzed C-H Activation: Enaminones and 1,3-dienes can be efficiently cyclized via Rh(III)-catalyzed C-H activation to construct a variety of fluorenone structures. researchgate.net

Silver-Catalyzed Cyclization and Rearrangement: Silver catalysts can be used to promote unusual cyclization and skeletal rearrangements of alkynol precursors to form benzo[a]fluorenones, expanding the structural diversity of available fluorenone-based systems.

These advanced synthetic methods will be crucial for creating libraries of this compound analogs with tailored properties for specific applications.

| Synthetic Strategy | Catalyst/Reagent | Precursors | Key Advantages |

| Nitrile-Directed C-H Activation | Palladium/Silver/TFA | Nitriles, Aryl Iodides | High efficiency, good functional group tolerance |

| Photoredox Catalysis | Triphenylphosphine | Biarylcarboxylic Acids | Mild conditions, environmentally friendly |

| Rhodium-Catalyzed Annulation | Rhodium(III) | Enaminones, 1,3-Dienes | Efficient construction of diverse fluorenones |

| Silver-Catalyzed Cyclization | Silver salts | Alkynol precursors | Access to complex polycyclic architectures |

Advanced Computational Modeling for Predictive Material Design

The design of novel materials with specific electronic and optical properties can be significantly accelerated through the use of advanced computational modeling. For fluorenone derivatives like this compound, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting their behavior and guiding experimental efforts.

Future research in this area will likely focus on:

Predicting Electronic Properties: DFT calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of fluorenone derivatives. rsc.orgucf.edu This information is critical for designing materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Simulating Charge Transport: Computational models can predict the charge transport properties of fluorenone-based materials, which is essential for their application in organic field-effect transistors (OFETs).

Understanding Non-Linear Optical (NLO) Properties: The first hyperpolarizability (β) of fluorenone derivatives can be calculated to predict their NLO response. ucf.edu This is crucial for the development of materials for applications in photonics and optoelectronics.

Modeling Current-Voltage (I-V) Characteristics: For molecular nanoelectronics applications, DFT can be used to simulate the I-V curves of fluorenone-based molecular junctions, providing insights into their conductance behavior. rsc.org

By leveraging these computational tools, researchers can screen large numbers of virtual compounds and identify the most promising candidates for synthesis and experimental validation, thereby accelerating the discovery of new functional materials.

| Computational Method | Predicted Property | Application Area |

| Density Functional Theory (DFT) | HOMO/LUMO energies | Organic Electronics (OLEDs, OPVs) |

| DFT | Charge transport | Organic Field-Effect Transistors (OFETs) |

| DFT | First hyperpolarizability (β) | Non-Linear Optics, Photonics |

| DFT with Landauer transport theory | Current-Voltage (I-V) curves | Molecular Nanoelectronics |

Integration of Fluorenone Derivatives in Hybrid Functional Materials

The unique properties of this compound can be further enhanced by integrating it into hybrid functional materials. These materials combine the fluorenone derivative with other components, such as inorganic nanoparticles or polymers, to create synergistic effects and novel functionalities.

Emerging research in this area includes:

Metal-Organic Frameworks (MOFs): Fluorenone-containing dicarboxylates can be used as organic linkers to construct MOFs. rsc.org The ordered arrangement of the fluorenone chromophores within the MOF can lead to enhanced photoluminescence and polarized photoemission, making these materials promising for applications in sensing and optics.

Nanocomposites: Fluorenone derivatives can be combined with carbon-based nanomaterials like graphene quantum dots and carbon nanotubes for applications in chemical and biosensing. ucf.edu They can also be integrated with inorganic nanoparticles, such as iron oxide, to enhance their biological activity.

Polymer Hybrids: Incorporating fluorenone derivatives into polymer matrices can lead to the development of new materials for optoelectronic devices. Research is ongoing in the development of polymer-based hybrid composites for applications in solar cells, LEDs, and sensors.

The development of these hybrid materials opens up new possibilities for harnessing the properties of this compound in a wide range of advanced technologies.

| Hybrid Material Type | Components | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Fluorenone dicarboxylate linkers, metal cations (e.g., Zinc) | Polarized fluorescence materials, sensing |

| Nanocomposites | Fluorenone derivatives, carbon nanomaterials (graphene, nanotubes) | Chemical and biosensing |

| Nanocomposites | Fluorenone derivatives, iron oxide nanoparticles | Enhanced antimicrobial agents |

| Polymer Hybrids | Fluorenone derivatives, conjugated polymers | Optoelectronics (OLEDs, solar cells) |

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The intersection of organic chemistry and chemical biology presents a fertile ground for exploring the potential of this compound and its derivatives in biological systems. The inherent fluorescence of the fluorenone core, combined with its potential for biological activity, makes it an attractive scaffold for the development of new tools and therapeutic agents.

Future interdisciplinary research is expected to focus on:

Fluorescent Probes for Bioimaging: The high fluorescence quantum yield and photostability of fluorene (B118485) derivatives make them excellent candidates for the development of fluorescent probes. ucf.eduresearchgate.net By attaching specific targeting moieties to the fluorenone core, researchers can create probes for imaging specific cellular organelles, such as lysosomes and mitochondria, in living cells. rsc.org

Development of Novel Therapeutics: Fluorenone derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netsci-hub.se Future research will involve the synthesis and screening of libraries of this compound analogs to identify compounds with improved potency and selectivity.

Enzyme Inhibition Studies: The rigid structure of the fluorenone scaffold makes it a promising starting point for the design of enzyme inhibitors. By tailoring the substituents on the fluorenone core, it may be possible to design molecules that bind to the active sites of specific enzymes with high affinity and selectivity.

Incorporation into Unnatural Amino Acids: The fluorenone moiety can be incorporated into the side chains of amino acids to create novel building blocks for peptide synthesis. researchgate.net These unnatural amino acids can be used to create peptides with unique structural and functional properties.

The continued collaboration between organic chemists and chemical biologists will be essential for unlocking the full potential of this compound and its derivatives in the life sciences.

| Research Area | Application | Key Features of Fluorenone Scaffold |

| Bioimaging | Fluorescent probes for cellular imaging | High fluorescence quantum yield, photostability |

| Drug Discovery | Antimicrobial and anticancer agents | Diverse biological activities |

| Enzyme Inhibition | Design of selective enzyme inhibitors | Rigid scaffold for rational design |

| Peptide Chemistry | Creation of unnatural amino acids | Introduction of novel structural and functional motifs |

Q & A

Q. How to address challenges in regioselective functionalization of the fluorenone core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.